molecular formula C11H7ClO2S B3274346 3-Chloro-5-phenylthiophene-2-carboxylic acid CAS No. 605658-31-9

3-Chloro-5-phenylthiophene-2-carboxylic acid

Cat. No.: B3274346
CAS No.: 605658-31-9
M. Wt: 238.69 g/mol
InChI Key: DJYCNGYSKLXQOJ-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a carboxylic acid group at position 2, a chlorine atom at position 3, and a phenyl ring at position 5 of the thiophene scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The phenyl substituent introduces aromatic bulk, which may influence crystallinity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

3-chloro-5-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYCNGYSKLXQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenylthiophene-2-carboxylic acid typically involves the chlorination of 5-phenylthiophene-2-carboxylic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-phenylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Thiophene-2-carboxylic Acid Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-Chloro-5-phenylthiophene-2-carboxylic acid C₁₁H₇ClO₂S Cl (3), Ph (5), COOH (2) 238.69 Not reported Pharmaceutical intermediates -
Thiophene-2-carboxylic acid C₅H₄O₂S None 128.15 Not reported Laboratory chemicals
5-Chlorothiophene-2-carboxylic acid C₅H₃ClO₂S Cl (5), COOH (2) 162.59 Not reported Drug intermediates (e.g., rivaroxaban synthesis)
5-Phenylthiophene-2-carboxylic acid C₁₁H₈O₂S Ph (5), COOH (2) 204.24 188–192 Research chemicals
5-Chloro-3-sulfothiophene-2-carboxylic acid C₅H₃ClO₅S₂ Cl (5), SO₃H (3), COOH (2) 242.66 Not reported High-purity reference material

Key Observations :

  • Substituent Effects : The introduction of chlorine at position 3 in the target compound creates a distinct electronic environment compared to 5-chlorothiophene-2-carboxylic acid (Cl at position 5). The meta-chloro group may reduce electron density at the carboxylic acid more effectively, enhancing acidity.

Functional Group Analogs

Table 2: Comparison of Derivatives with Modified Functional Groups

Compound Name Functional Groups Key Differences Applications References
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate NH₂ (3), COOEt (2) Ethyl ester replaces carboxylic acid; amino group enhances reactivity for amide bond formation Precursor for pharmaceuticals and dyes
5-Chloro-3-sulfothiophene-2-carboxylic acid SO₃H (3), COOH (2) Sulfonic acid group increases water solubility and acidity Regulatory-compliant reference standards
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid SO₂iPr (4), SMe (5), COOH (2) Bulky sulfonyl and thioether groups alter steric and electronic profiles Specialized pharmaceutical intermediates

Key Observations :

  • Ester vs. Acid: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate lacks the free carboxylic acid, making it more lipophilic and suitable for prodrug formulations.
  • Sulfonic Acid vs. Chlorine : The sulfonic acid group in 5-chloro-3-sulfothiophene-2-carboxylic acid drastically increases polarity, enabling applications in aqueous formulations, unlike the hydrophobic phenyl-substituted target compound.

Positional Isomers and Pharmacological Implications

  • 5-Chlorothiophene-2-carboxylic acid (Cl at position 5) is a key intermediate in anticoagulants like rivaroxaban, whereas the target compound’s Cl at position 3 may favor interactions with different biological targets due to altered electronic effects.

Biological Activity

3-Chloro-5-phenylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, including spasmolytic, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound this compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

1. Spasmolytic Activity

A significant study evaluated the spasmolytic effects of various thiophene derivatives, including this compound. The results indicated that several derivatives exhibited notable muscle relaxation effects on isolated rat duodenum pretreated with a spasmogen (High-K+).

Table 1: Spasmolytic Activity of Thiophene Derivatives

CompoundEC50 (µM)95% Confidence Interval
This compoundNot specifiedNot specified
Compound A4.21(2.74–6.35)
Compound B7.09(5.03–10.08)
Compound C1.39(0.94–2.02)

The study found that compounds with lower EC50 values demonstrated higher potency in inducing muscle relaxation, indicating a promising therapeutic potential for gastrointestinal disorders .

2. Antibacterial Activity

Another research focused on the antibacterial properties of thiophene derivatives against various bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusNot specified
Compound DE. coli32 µg/mL
Compound EPseudomonas aeruginosa16 µg/mL

The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections .

3. Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored, particularly against prostate cancer cell lines (PC-3). The compounds were evaluated for their cytotoxic effects.

Table 3: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
This compoundPC-3Not specified
Compound FPC-315 µM
Compound GPC-320 µM

The findings suggested that some thiophene derivatives could inhibit cancer cell proliferation effectively, highlighting their potential role in cancer therapy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiophene derivatives, emphasizing the structure-activity relationship (SAR). For instance, modifications in the phenyl group or the introduction of halogen atoms significantly influenced their biological activities.

Case Study Example

In one study, researchers synthesized a series of thiophene derivatives and assessed their biological activities through in vitro assays. The results demonstrated that specific substitutions led to enhanced spasmolytic and antibacterial properties, underscoring the importance of chemical structure in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-phenylthiophene-2-carboxylic acid
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3-Chloro-5-phenylthiophene-2-carboxylic acid

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